2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone

Description

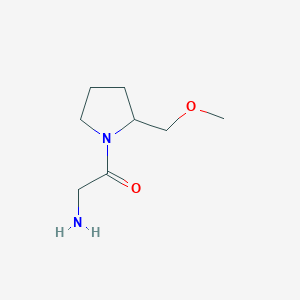

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-6-7-3-2-4-10(7)8(11)5-9/h7H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGUFUFMSZIWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301204432 | |

| Record name | Ethanone, 2-amino-1-[2-(methoxymethyl)-1-pyrrolidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301204432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353986-96-5 | |

| Record name | Ethanone, 2-amino-1-[2-(methoxymethyl)-1-pyrrolidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-amino-1-[2-(methoxymethyl)-1-pyrrolidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301204432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of 2-methoxymethyl-pyrrolidine with an appropriate amino acid derivative. One common method includes the use of a reductive amination process, where the pyrrolidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxymethyl group can enhance the compound’s solubility and bioavailability. The pyrrolidine ring provides structural stability and can interact with various receptors and enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine-Based Analogs

2-Amino-1-(Pyrrolidin-1-yl)-Ethanone Hydrochloride (CAS 144685-61-0)

- Structural Difference : Lacks the methoxymethyl substituent on the pyrrolidine ring.

- Properties : As a hydrochloride salt, it likely exhibits improved solubility in polar solvents compared to the free base .

- Applications : Used as a building block in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds .

2-(Methylamino)-1-(Pyrrolidin-1-yl)-Ethanone (CAS 39890-45-4)

- Structural Difference: Features a methylamino group instead of a primary amino group.

- Relevance : The methyl substitution may enhance metabolic stability or alter receptor binding affinity compared to the parent compound .

2-Amino-1-[(R)-3-(Isopropyl-Methyl-Amino)-Pyrrolidin-1-yl]-Ethanone

Piperazine and Aromatic Ring-Substituted Analogs

2-Amino-1-(4-Benzyl-Piperazin-1-yl)-Ethanone Dihydrochloride (CAS 361979-30-8)

- Structural Difference : Replaces pyrrolidine with a benzyl-piperazine ring.

- Applications : Likely explored as a ligand in coordination chemistry or as a precursor for CNS-targeting pharmaceuticals .

2-Amino-1-(4-Pyridyl)-Ethanone (CAS Not Provided)

- Structural Difference : Substitutes pyrrolidine with a pyridine ring.

- Properties : The aromatic pyridine moiety enables π-π stacking interactions, useful in materials science or enzyme inhibition studies .

- Synthesis : Prepared via nucleophilic substitution reactions involving pyridine derivatives .

bk-2C-B (2-Amino-1-(4-Bromo-2,5-Dimethoxyphenyl)-Ethanone)

Hydroxy-Substituted Analogs

2-Amino-1-(2-Hydroxyphenyl)-Ethanone (CAS 72481-17-5)

- Structural Difference: Contains a hydroxyphenyl group, introducing phenolic acidity.

- Properties : Melting point: 217–220°C (hydrochloride salt). The hydroxyl group facilitates hydrogen bonding, impacting crystallization and solubility .

- Synthesis : Prepared via reduction of nitro-coumarin derivatives .

Comparative Data Table

Key Observations

- Structural Flexibility: Minor changes, such as substituting pyrrolidine with piperazine or aryl groups, drastically alter solubility, bioactivity, and synthetic utility.

- Bioactivity Trends : Aryl-substituted analogs (e.g., bk-2C-B) exhibit CNS activity, while pyrrolidine/piperazine derivatives are more suited for coordination chemistry or as intermediates .

- Synthetic Accessibility : Hydroxy and halogenated analogs often require multi-step syntheses involving reduction or nucleophilic substitution .

Biological Activity

Overview

2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1353986-96-5, is a small molecule with significant potential in biochemical research and pharmaceutical applications. With a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol, this compound features an amino group, a methoxymethyl group, and a pyrrolidine ring, contributing to its biological activity and interaction with various biomolecules.

Chemical Structure

The structural components of this compound are critical for its biological function. The amino group can form hydrogen bonds with biological targets, while the methoxymethyl group enhances solubility and bioavailability. The pyrrolidine ring provides stability and facilitates interactions with receptors and enzymes.

The compound's mechanism of action involves its ability to interact with specific molecular targets, influencing various biological pathways. Notably, it has been employed in studies related to enzyme mechanisms and protein-ligand interactions, making it a valuable scaffold in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from pyrrolidine structures. For instance, derivatives similar to this compound have shown promising results against A549 lung adenocarcinoma cells. In vitro tests indicated that these compounds exhibit significant cytotoxicity, with structure-dependent activity observed among different derivatives .

| Compound | Activity Against A549 Cells | Notes |

|---|---|---|

| This compound | Moderate | Potential for further optimization |

| Compound 21 (related structure) | High | Selective against multidrug-resistant Staphylococcus aureus |

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Some derivatives have demonstrated effectiveness against multidrug-resistant strains of bacteria, particularly Staphylococcus aureus. This suggests that modifications to the pyrrolidine structure can enhance antimicrobial efficacy, which is crucial in the development of new antibiotics .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various pyrrolidine derivatives, including this compound, researchers utilized an MTT assay to evaluate cell viability in A549 cells. The results indicated that specific structural modifications led to increased cytotoxicity while maintaining lower toxicity levels in non-cancerous cells .

Case Study 2: Enzyme Interaction Studies

Another study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could act as a modulator for certain enzymatic activities, potentially leading to therapeutic applications in metabolic disorders.

Q & A

Basic: What are the standard synthetic routes for 2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone, and how is its purity validated?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyrrolidine derivative (e.g., 2-methoxymethyl-pyrrolidine) can react with a haloacetylated amine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the target molecule . Purity is validated using HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. ¹H/¹³C NMR is critical for structural confirmation, particularly to verify the methoxymethyl (-OCH₂CH₃) and ethanone (C=O) groups .

Basic: How is the molecular structure of this compound characterized, and what analytical tools are essential?

Methodological Answer:

Structural characterization involves:

- X-ray crystallography (using SHELX software for refinement ) to resolve the pyrrolidine ring conformation and substituent geometry.

- FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bending at ~1600 cm⁻¹) .

- Mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 215.15 for C₉H₁₈N₂O₂) .

Advanced: What experimental strategies address low yields in the synthesis of this compound?

Methodological Answer:

Low yields often stem from steric hindrance at the pyrrolidine nitrogen or incomplete acylation. Mitigation strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 80°C, 30 min, 85% yield vs. 50% conventional) .

- Catalytic optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product from side reactions .

Advanced: How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer:

Discrepancies (e.g., unexpected NMR shifts or bond lengths in X-ray data) require:

- Dynamic NMR studies : To assess rotational barriers or conformational flexibility in the methoxymethyl group .

- DFT calculations (e.g., Gaussian 16): Compare theoretical vs. experimental IR/Raman spectra to validate structural assignments .

- Multi-temperature crystallography : To identify thermal motion artifacts in X-ray data .

Advanced: What pharmacological targets are hypothesized for this compound, and how are binding affinities tested?

Methodological Answer:

The pyrrolidine-ethanone scaffold suggests potential interactions with:

- Neurotransmitter transporters (e.g., serotonin/dopamine): Tested via radioligand displacement assays using [³H]paroxetine or [³H]WIN35428 .

- Kinase inhibition : Screened via ATP-Glo assays against a panel of kinases (e.g., CDK2, EGFR) .

- In silico docking (AutoDock Vina) to predict binding modes to receptors like σ-1 or NMDA .

Advanced: How do stability studies inform storage and handling protocols for this compound?

Methodological Answer:

Stability under varying conditions is assessed via:

- Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation by HPLC .

- pH stability : Incubate in buffers (pH 1–13) and analyze by LC-MS to identify hydrolytic products (e.g., cleavage of the methoxymethyl group) .

- Recommendations : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How does structural modification of the pyrrolidine ring impact bioactivity?

Methodological Answer:

Comparative studies with analogs (e.g., piperidine or azetidine derivatives) reveal:

- Ring size : Smaller rings (e.g., azetidine) increase rigidity but reduce solubility; pyrrolidine balances conformational flexibility and metabolic stability .

- Substituent effects : Methoxymethyl enhances blood-brain barrier permeability vs. bulkier groups (e.g., benzyl), as shown in PAMPA-BBB assays .

- SAR analysis : Methylation at the pyrrolidine nitrogen decreases off-target activity (e.g., hERG inhibition) .

Advanced: How can discrepancies between in vitro and in vivo activity be addressed?

Methodological Answer:

Poor in vivo efficacy despite strong in vitro activity may arise from:

- Metabolic instability : Perform microsomal stability assays (rat/human liver microsomes) to identify rapid clearance. Solutions include deuteration or fluorination .

- Plasma protein binding : Measure via equilibrium dialysis ; high binding (>95%) reduces free drug concentration .

- Pharmacokinetic optimization : Use prodrug strategies (e.g., esterification of the ethanone group) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.